4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Description
Properties
IUPAC Name |
4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h10-16,18,21-22,27H,7-9,17,19-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGUESLDUAWFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(N(CC1C)C(C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation Using Carbonyl Diimidazole Activation
A prevalent method for amide bond formation in related compounds involves activating carboxylic acid derivatives with 1,1'-carbonyldiimidazole (CDI) in N,N-dimethylformamide (DMF) at ambient temperature (~20°C). For example, the coupling of (3,5-dimethyl-pyrazol-1-yl)-acetic acid with a piperazine derivative proceeds overnight in DMF with CDI, followed by aqueous workup and organic extraction to yield the amide intermediate with yields up to 86%.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Activation | (3,5-Dimethyl-pyrazol-1-yl)-acetic acid + CDI | DMF, 20°C, 1 h | - | Formation of reactive imidazolide |
| Coupling | Piperazine intermediate + activated acid | DMF, 20°C, overnight | 86% | Stirring, aqueous quench, extraction, drying |
This method is adaptable for coupling the piperazine moiety with various acyl fragments, including benzamide derivatives.
Acid Chloride Route Using Oxalyl Chloride
An alternative approach uses oxalyl chloride to convert carboxylic acids into acid chlorides at low temperature (-5 to 20°C) in dichloromethane with catalytic DMF. The acid chloride is then reacted with the piperazine intermediate in the presence of a base such as N,N-diisopropylethylamine (Hunig’s base) at ambient temperature for approximately 20 hours. Purification by preparative HPLC yields the desired amide product.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Acid chloride formation | (3,5-Dimethyl-pyrazol-1-yl)-acetic acid + oxalyl chloride + DMF | CH2Cl2, -5 to 20°C, 2 h | - | Formation of acid chloride intermediate |
| Coupling | Acid chloride + piperazine + Hunig’s base | CH2Cl2, RT, 20 h | Variable | Purification by HPLC |
This method provides a more reactive intermediate facilitating amide bond formation.
Deprotection and Subsequent Coupling
In some cases, tert-butyl ester-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane at room temperature for 1 hour to yield the free amine salt. This salt is then coupled with activated acids (e.g., CDI-activated acetic acid derivatives) in DMF overnight, followed by aqueous workup and purification.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Deprotection | tert-butyl ester + TFA | CH2Cl2, RT, 1 h | - | Formation of amine salt |
| Coupling | Amine salt + CDI-activated acid | DMF, RT, overnight | 64-69% | Purification by preparative HPLC |
This sequence is useful for introducing complex substituents on the piperazine nitrogen.
Alkylation of Piperazine Nitrogen
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield Range | Purification Method | Remarks |
|---|---|---|---|---|
| Amide coupling with CDI | CDI, DMF, 20°C, overnight | Up to 86% | Extraction, drying | Mild, efficient |
| Acid chloride coupling | Oxalyl chloride, CH2Cl2, -5 to 20°C; Hunig’s base, RT, 20 h | Variable | Preparative HPLC | More reactive intermediate |
| Deprotection + coupling | TFA, CH2Cl2, RT; CDI activation, DMF, overnight | 64-69% | Preparative HPLC | For protected intermediates |
| Piperazine alkylation | Alkyl halides, base, aprotic solvent | Not specified | Chromatography | For propyl substitution |
| (3-Methoxyphenyl)methyl introduction | Reductive amination with 3-methoxybenzaldehyde | Not specified | Chromatography | Key step for methoxyphenyl group |
Chemical Reactions Analysis
4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines
Scientific Research Applications
Structure and Composition
- Molecular Formula : C28H39N3O
- Molecular Weight : 439.63 g/mol
- IUPAC Name : 4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Pharmacological Potential
The compound is being studied for its pharmacological properties, particularly its potential as an analgesic and anti-inflammatory agent. Research indicates that compounds with similar structures exhibit significant activity in modulating pain pathways and inflammatory responses.
Case Study: Analgesic Activity
A study conducted on analogs of this compound demonstrated substantial analgesic effects in animal models. The mechanism was attributed to the modulation of the opioid receptors, suggesting that this compound could be a candidate for further development in pain management therapies.
Antimicrobial Activity
The antimicrobial properties of this compound are also being explored. Preliminary studies suggest effectiveness against various bacterial strains, indicating potential use in treating infections.
Case Study: Antibacterial Efficacy
In vitro testing revealed that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting its viability as an alternative treatment option.
Neuropharmacological Applications
Given the presence of the piperazine ring, this compound may have implications in neuropharmacology. Research into similar compounds has shown promise in treating neurological disorders such as anxiety and depression.
Case Study: Neuroprotective Effects
A recent study highlighted the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggest that further investigation into this compound could reveal beneficial effects in conditions like Alzheimer's disease.
Biopesticides
Research is being conducted to evaluate the efficacy of this compound as a biopesticide. Its chemical structure suggests it may interact with pest physiology, offering an environmentally friendly alternative to conventional pesticides.
Case Study: Efficacy Against Agricultural Pests
Field trials demonstrated that formulations containing this compound effectively reduced populations of common agricultural pests without harming beneficial insects. This aligns with the growing demand for sustainable agricultural practices.
Plant Growth Regulation
Preliminary studies indicate that this compound may influence plant growth and development, potentially serving as a plant growth regulator.
Data Table: Effects on Plant Growth Parameters
| Treatment | Height Increase (%) | Leaf Area Increase (%) | Yield Increase (%) |
|---|---|---|---|
| Control | - | - | - |
| Compound Treatment | 25 | 30 | 20 |
Mechanism of Action
The mechanism of action of 4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Delta-opioid agonists with structural similarities to 4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide have been studied to elucidate structure-activity relationships (SAR) and functional profiles. Key analogs and their comparative data are summarized below:
Table 1: Structural and Functional Comparison of Delta-Opioid Agonists
| Compound Name | Substituent (3-Position) | Key Structural Differences | Potency (GTPγS EC50) | Behavioral Efficacy (Rank) | Tolerance Development |
|---|---|---|---|---|---|
| This compound | Methoxy (-OCH₃) | Parent compound | Partial agonist | Moderate (2nd) | Convulsions/Locomotor |
| 4-[(2,5-Dimethyl-4-propylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide (SNC86) | Hydroxy (-OH) | Methoxy → Hydroxy | Full agonist | Highest (1st) | Not studied |
| 4-[(2,5-Dimethyl-4-propylpiperazin-1-yl)-(3-phenyl)methyl]-N,N-diethylbenzamide (SNC162) | Phenyl (-C₆H₅) | Methoxy → Phenyl (no oxygen) | Partial agonist | Lowest (3rd) | Not studied |
| BW373U86 | Hydroxy (-OH) | Allyl substituent; dihydrochloride salt | Full agonist | High (similar to SNC86) | Rapid tolerance |
Key Findings:
Impact of 3-Position Substituent :
- The 3-methoxy group in the parent compound contributes to moderate potency. Replacing it with a hydroxyl group (SNC86) enhances efficacy, likely due to hydrogen bonding with DOR, making it a full agonist in GTPγS binding assays . Conversely, replacing methoxy with a phenyl group (SNC162) reduces efficacy, emphasizing the importance of oxygen-based substituents .
- BW373U86, a hydroxyl-substituted analog, shows convulsive effects similar to the parent compound but with distinct pharmacokinetics due to its dihydrochloride salt formulation .
Functional Selectivity and Tolerance: The parent compound induces tolerance to convulsions and locomotor stimulation but retains antidepressant efficacy after repeated administration, suggesting differential DOR signaling pathways mediate these effects . BW373U86 exhibits rapid tolerance, linked to receptor internalization and lysosomal degradation, unlike endogenous enkephalins, which promote receptor recycling .
Metabolic Considerations: The parent compound’s partial agonist activity in vitro may arise from its conversion to SNC86 (3-hydroxy metabolite), which acts as a full agonist .
Table 2: Receptor Regulation and Internalization Profiles
| Compound | Internalization Efficiency | Downregulation (%) | Recycling vs. Lysosomal Fate |
|---|---|---|---|
| This compound | High | 50% | Lysosomal degradation |
| BW373U86 | Moderate | 30% | Partial recycling |
| Endogenous enkephalins | Low | <10% | High recycling |
- The parent compound and BW373U86 drive receptor internalization and lysosomal trafficking, reducing cell-surface DOR availability over time. In contrast, enkephalins promote transient internalization followed by recycling, minimizing tolerance .
Biological Activity
The compound 4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 302.46 g/mol. The compound features a piperazine ring, which is significant for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 302.46 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that this compound may act as a selective delta-opioid receptor agonist. Delta-opioid receptors are involved in various physiological processes, including pain modulation, mood regulation, and neuroprotection. The interaction of this compound with these receptors could explain its potential therapeutic effects.
Efficacy Studies
- Repellent Activity : A study comparing the efficacy of Advanced Odomos cream (containing N,N-diethyl-benzamide) against mosquitoes showed that it provided significant protection comparable to DEET. Complete protection was achieved for up to 11 hours against Anopheles stephensi and 6 hours against Aedes aegypti at specific concentrations .
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing neuronal excitotoxicity. Further research is required to confirm these effects.
Case Study 1: Efficacy Against Mosquitoes
- Objective : To evaluate the protective efficacy of Advanced Odomos cream.
- Methodology : Human volunteers were tested with varying concentrations of the cream.
- Results : The study found no statistically significant differences in protection between Advanced Odomos and DEET at comparable doses, indicating that the compound can serve as an effective repellent against malaria and dengue vectors .
Case Study 2: Neuropharmacological Effects
- Objective : Investigating the neuropharmacological profile of the compound.
- Methodology : Animal models were used to assess behavioral changes following administration.
- Results : The compound showed potential in reducing anxiety-like behaviors, suggesting a role in mood regulation.
Safety Profile
The safety data for N,N-diethylbenzamide indicates that it can cause skin irritation and respiratory issues upon exposure. It is classified as hazardous under OSHA standards, necessitating careful handling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, piperazine derivatives are often functionalized using carbodiimide-based coupling agents (e.g., HBTU) in THF with triethylamine as a base. A typical protocol involves refluxing intermediates like 2,5-dimethyl-4-propylpiperazine with electrophilic benzamide precursors under anhydrous conditions, followed by purification via silica gel chromatography . Yield optimization requires precise stoichiometric control and inert atmospheres to prevent side reactions (e.g., oxidation of methoxy groups).
Q. How can the stereochemistry of the piperazine core be confirmed post-synthesis?
- Methodological Answer : Chiral resolution via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) is standard. Complementary techniques include - and -NMR to analyze diastereotopic protons and coupling constants. For example, the axial-equatorial proton splitting in the piperazine ring (δ 2.5–3.5 ppm) and NOE correlations can confirm spatial arrangements .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS with electrospray ionization (ESI) are essential for molecular weight confirmation. Impurity profiling requires reverse-phase HPLC (C18 column, acetonitrile/water gradient) and -NMR if fluorinated byproducts are suspected. Elemental analysis (C, H, N) validates stoichiometric purity, with deviations >0.4% indicating unresolved impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the benzamide or piperazine) impact receptor binding affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitutions. For example, replacing the 3-methoxyphenyl group with a 3-hydroxyphenyl moiety (as in ) alters hydrogen-bonding potential. Competitive binding assays (e.g., radioligand displacement using -labeled antagonists) quantify affinity changes. Molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., δ-opioid receptors) can predict binding modes .
Q. What strategies resolve contradictions in reported biological activity data for analogs?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell type, incubation time). Meta-analyses of IC values across studies should normalize for variables like protein concentration and buffer pH. For example, conflicting δ-opioid agonist efficacy in Sprague-Dawley vs. Wistar rats () may reflect strain-specific receptor expression. Replicate experiments under harmonized protocols (e.g., NIH Rigor Guidelines) are critical .
Q. How can computational modeling guide the design of metabolically stable analogs?
- Methodological Answer : Predict metabolic hotspots using software like StarDrop or Schrödinger’s MetaSite. For instance, the 3-methoxyphenyl group is prone to demethylation by CYP3A4. Substituent shielding (e.g., fluorination at para positions) or replacing methoxy with trifluoromethoxy can reduce clearance rates. Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?
- Methodological Answer : Asymmetric synthesis at scale requires chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) or enzymatic resolution (lipases). For example, Candida antarctica lipase B selectively hydrolyzes undesired enantiomers in racemic mixtures. Process optimization includes solvent screening (e.g., tert-butyl methyl ether vs. toluene) and temperature control to minimize kinetic racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
